molecular formula C9H12BrNO3S B158102 Verbenacine CAS No. 717901-03-6

Verbenacine

Cat. No. B158102
CAS RN: 717901-03-6
M. Wt: 294.17 g/mol
InChI Key: PEBLRAOWTSGIAS-UHFFFAOYSA-N
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Description

Verbenacine is a diterpenoid compound . It is derived from the herbs of Wedelia trilobata . The molecular formula of Verbenacine is C20H30O3 and it has a molecular weight of 318.5 g/mol . It is a powder in physical form .


Molecular Structure Analysis

Verbenacine has been isolated from the aerial parts of Salvia verbenaca. Its structure has been elucidated on the basis of chemical and spectral data as 3alpha-hydroxy-19-carboxykaur-15-ene .


Physical And Chemical Properties Analysis

Verbenacine is a powder in physical form . It is a diterpenoid compound with a molecular weight of 318.5 g/mol . It is derived from the herbs of Wedelia trilobata .

Scientific Research Applications

Biomolecule-Ligand Complex Study

This compound is used in the study of biomolecule:ligand complexes . It helps in understanding the interaction between biomolecules and ligands, which is crucial in drug design and discovery.

Free Energy Calculations

“5-bromo-N-ethyl-2-methoxybenzenesulfonamide” is used in free energy calculations . These calculations are essential in predicting the stability of molecular systems and the feasibility of chemical reactions.

Structure-Based Drug Design

This compound plays a significant role in structure-based drug design . It provides insights into the molecular structure of drug targets, which aids in the design of more effective and selective drugs.

Refinement of X-ray Crystal Complexes

It is used in the refinement of X-ray crystal complexes . This helps in obtaining accurate and detailed three-dimensional structures of complex molecules, which is vital in various fields like material science, biology, and pharmaceuticals.

Anti-Inflammatory Activities

Verbenacine, a bioactive constituent of Verbena officinalis extract, has been found to alleviate inflammation . This makes it potentially useful in the treatment of various inflammatory diseases.

Enhancement of Natural Killer (NK) Cells Efficiency

Verbenacine has been shown to enhance the killing efficiency of Natural Killer (NK) cells . This suggests its promising potential for therapeutic applications in combating viral infections and, potentially, cancer.

Antioxidant Properties

Verbena officinalis, which contains Verbenacine, has been found to possess antioxidant properties . This means it could be used in the prevention and treatment of diseases caused by oxidative stress.

Enzyme Inhibition

Verbena officinalis has been found to inhibit certain enzymes , suggesting potential therapeutic applications in diseases where these enzymes play a role.

Safety and Hazards

The safety data sheet for Verbenacine suggests that in case of eye or skin contact, the affected area should be flushed with plenty of water for at least 15 minutes . If ingested or inhaled, medical attention is required . It is also recommended to store Verbenacine in a locked up place .

properties

IUPAC Name

5-bromo-N-ethyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBLRAOWTSGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359060
Record name 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-ethyl-2-methoxybenzenesulfonamide

CAS RN

717892-29-0
Record name 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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